molecular formula C11H11NO2 B12975729 2,3-Dihydrospiro[indene-1,5'-oxazolidin]-2'-one

2,3-Dihydrospiro[indene-1,5'-oxazolidin]-2'-one

Cat. No.: B12975729
M. Wt: 189.21 g/mol
InChI Key: MCIDXQWOMGRLGO-UHFFFAOYSA-N
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Description

2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione (CAS 76311-46-1) is a spirocyclic compound featuring a fused indene-oxazolidinedione scaffold. Its molecular formula is C₁₁H₉NO₃, with a molecular weight of 203.20 g/mol . The spiro architecture, which bridges the indene and oxazolidine moieties, confers conformational rigidity, making it a valuable intermediate in medicinal chemistry for targeting enzymes or receptors requiring defined spatial arrangements. The compound is synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and subsequent functionalization steps, as demonstrated in derivatives like B4, B5, and B6 .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

spiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2'-one

InChI

InChI=1S/C11H11NO2/c13-10-12-7-11(14-10)6-5-8-3-1-2-4-9(8)11/h1-4H,5-7H2,(H,12,13)

InChI Key

MCIDXQWOMGRLGO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC(=O)O2)C3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydrospiro[indene-1,5’-oxazolidin]-2’-one typically involves a multi-step process. One common method includes the reaction of indene derivatives with oxazolidinone precursors under specific conditions. For instance, the reaction between indene and oxazolidinone in the presence of a base such as sodium hydride or potassium carbonate can yield the desired spirocyclic compound. The reaction is often carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of 2,3-Dihydrospiro[indene-1,5’-oxazolidin]-2’-one may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is fine-tuned to ensure scalability and cost-effectiveness. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrospiro[indene-1,5’-oxazolidin]-2’-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indene or oxazolidinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones and indene derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

2,3-Dihydrospiro[indene-1,5’-oxazolidin]-2’-one has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of spirocyclic compounds and other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential lead compound in drug discovery and development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,3-Dihydrospiro[indene-1,5’-oxazolidin]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into the active sites of these targets, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Physical and Chemical Properties

The table below compares the target compound with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
2,3-Dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione C₁₁H₉NO₃ 203.20 Oxazolidinedione core; spiro junction at indene C1 and oxazolidine C5'
2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione C₁₂H₁₁NO₂ 201.22 Pyrrolidinedione ring; reduced oxygen content vs. oxazolidinedione
2',3'-Dihydrospiro[imidazolidine-4,1-(1H)-indene]-2,5-dione C₁₁H₁₀N₂O₂ 202.21 Imidazolidinedione core; nitrogen-rich scaffold
B16 (N-((S)-chroman-4-yl)-N-(4-fluorobenzyl)-2-(5-(1-(2-(methylamino)-2-oxoethyl)-1H-pyrazol-4-yl)-2',4'-dioxo-spiro[indene-1,5'-oxazolidin]-3'-yl)acetamide) C₃₅H₃₂FN₅O₆ 638.24 Fluorinated benzyl group; pyrazole substitution; chroman moiety
B17 (1-(3'-(2-(7-(Difluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2',4'-dioxo-spiro[indene-1,5'-oxazolidin]-5-yl)-3-methylurea) C₂₅H₂₄F₂N₄O₅ 499.18 Difluoromethylquinoline substituent; urea linkage

Key Observations :

  • Fluorinated derivatives (e.g., B16, B17) exhibit higher molecular weights and improved metabolic stability due to fluorine’s electronegativity and lipophilicity .

Stability and Handling

  • Target Compound : Storage conditions unspecified, but analogs like B17 require anhydrous tetrahydrofuran and sodium bicarbonate quenching during synthesis .
  • Safety: Limited data; compounds like 1,3-dihydrospiro[indene-2,3'-oxolane]-2',5'-dione lack publicly available safety profiles, necessitating caution .

Biological Activity

2,3-Dihydrospiro[indene-1,5'-oxazolidin]-2'-one is a heterocyclic compound characterized by a unique spirocyclic structure that combines an indene moiety with an oxazolidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antibacterial properties. This article aims to summarize the current understanding of the biological activity of this compound, including synthesis methods, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 2,3-Dihydrospiro[indene-1,5'-oxazolidin]-2'-one is C11H9NO3C_{11}H_{9}NO_{3} with a molar mass of approximately 201.19 g/mol. The structure features:

  • Indene moiety : A fused five-membered and six-membered ring.
  • Oxazolidine ring : A five-membered ring containing nitrogen and oxygen.
  • Carbonyl groups : Two carbonyl functionalities contribute to its reactivity.

Synthesis

Various synthetic routes have been documented for the preparation of 2,3-Dihydrospiro[indene-1,5'-oxazolidin]-2'-one. One common method involves the reaction of indene with N-bromosuccinimide and urea, followed by treatment with sodium methoxide. This multi-step synthesis allows for the formation of the desired spirocyclic structure while optimizing yield and purity.

Antibacterial Properties

Research indicates that 2,3-Dihydrospiro[indene-1,5'-oxazolidin]-2'-one exhibits significant antibacterial activity against various strains of both gram-positive and gram-negative bacteria. In vitro studies have demonstrated its efficacy in inhibiting bacterial growth, suggesting potential as a therapeutic agent in treating bacterial infections.

Bacterial StrainActivity ObservedMethod of Evaluation
Staphylococcus aureusInhibitionDisk diffusion test
Escherichia coliModerate inhibitionMinimum inhibitory concentration (MIC) assay

The precise mechanisms through which 2,3-Dihydrospiro[indene-1,5'-oxazolidin]-2'-one exerts its antibacterial effects are still under investigation. Preliminary studies suggest that it may interfere with bacterial cell wall synthesis or disrupt metabolic pathways critical for bacterial survival.

Case Studies

Several studies have highlighted the biological activity of compounds similar to 2,3-Dihydrospiro[indene-1,5'-oxazolidin]-2'-one:

  • Antibacterial Evaluation : A study conducted on derivatives of spirocyclic compounds reported promising antibacterial activities against resistant strains of bacteria. The structure-activity relationship indicated that modifications to the oxazolidine ring can enhance antibacterial potency .
  • Radical Scavenging Activity : Another investigation assessed the antioxidant properties of related compounds through radical trapping assays. The findings suggested that compounds with similar structural features exhibit significant radical scavenging activity, which could be beneficial in mitigating oxidative stress-related diseases .

Future Directions

Further research is warranted to explore the full range of biological activities associated with 2,3-Dihydrospiro[indene-1,5'-oxazolidin]-2'-one. Potential areas include:

  • Antifungal Activity : Investigating whether this compound exhibits antifungal properties similar to its antibacterial effects.
  • Pharmacokinetics and Toxicity : Comprehensive studies on absorption, distribution, metabolism, excretion (ADME), and toxicity profiles are essential to evaluate its therapeutic viability.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities will aid in optimizing its structure for enhanced efficacy.

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